An In-Depth Technical Guide to 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential
Abstract
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant compounds.[1][2] Its non-planar, sp3-hybridized nature provides an exceptional platform for creating structurally diverse molecules with precise three-dimensional orientations, a critical factor for optimizing interactions with biological targets.[1][3] This guide focuses on a specific, promising derivative: 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid. This molecule uniquely combines three key pharmacophoric elements: a pyrrolidinone (γ-lactam) ring, a bioisosterically important pyridine moiety, and a carboxylic acid group. We will provide a comprehensive analysis of its chemical structure, physicochemical properties, a detailed synthetic protocol, and an expert perspective on its potential applications in drug discovery, grounded in the established biological activities of related structures.
Chemical Identity and Structure
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a central five-membered lactam ring. The nitrogen atom of this ring is substituted with a pyridin-3-ylmethyl group, and a carboxylic acid functional group is present at the 3-position of the pyrrolidine core.
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IUPAC Name: 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
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Synonyms: 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(3-pyridinylmethyl)-; 5-Oxo-1-(3-Pyridinylmethyl)-3-Pyrrolidinecarboxylic Acid[5]
Caption: Chemical structure of 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties is crucial for anticipating the compound's behavior in biological systems and for planning experimental work. The following data has been compiled from computational models and available chemical databases.
| Property | Value | Source |
| Molecular Weight | 220.23 g/mol | [4][6] |
| Density | 1.375 g/cm³ | [5] |
| Boiling Point | 513.2°C at 760 mmHg | [5] |
| Flash Point | 264.2°C | [5] |
| XLogP3 | -0.6 | [7] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 3 | [8] |
| Topological Polar Surface Area (TPSA) | 70.5 Ų | [7] |
Expert Interpretation: The negative XLogP3 value suggests good aqueous solubility, a desirable trait for drug candidates that can improve pharmacokinetic profiles.[9] The TPSA is below the 90 Ų threshold often associated with good oral bioavailability. These computed properties position the molecule favorably for further investigation as a potential therapeutic agent.
Synthesis Protocol: A Mechanistic Approach
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through the condensation of itaconic acid with a primary amine.[10][11] This approach provides a straightforward and efficient route to the desired scaffold.
Caption: General workflow for the synthesis of the title compound.
Detailed Step-by-Step Methodology:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine itaconic acid (1.0 equivalent) and 3-(aminomethyl)pyridine (1.05 equivalents).
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Causality: A slight excess of the amine is used to ensure the complete consumption of the limiting reagent, itaconic acid.
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Solvent Addition & Reaction: Add a suitable solvent, such as water or toluene, to the flask. Heat the reaction mixture to reflux (typically 100-140°C, depending on the solvent) and maintain for 4-12 hours.[11][12]
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Causality: Refluxing provides the necessary thermal energy to overcome the activation energy for both the initial Michael addition of the amine to the double bond of itaconic acid and the subsequent intramolecular cyclization (lactamization) that forms the pyrrolidinone ring. Water is a green and effective solvent for this type of condensation.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material spots are no longer visible.
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Product Isolation (Workup): Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent like toluene, the product may precipitate upon cooling. If water is the solvent, acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 5.[11] This protonates the pyridine nitrogen and neutralizes any carboxylate salts, promoting precipitation of the zwitterionic product.
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Causality: Adjusting the pH is critical for maximizing the yield of the isolated solid, as the compound's solubility is lowest near its isoelectric point.
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Purification: Collect the resulting crystalline solid by vacuum filtration. Wash the solid with cold water or an appropriate cold organic solvent to remove any unreacted starting materials and soluble impurities.
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Causality: Using a cold solvent for washing minimizes the loss of the desired product, which may have some solubility in the wash solvent at higher temperatures.
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Final Characterization: The purity and identity of the final product, 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.[12][13]
Biological Significance and Therapeutic Potential
While specific biological data for 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is not extensively published, its structural components form a compelling basis for its potential in drug discovery. The pyrrolidine scaffold is a privileged structure, appearing in numerous natural products and FDA-approved drugs.[3][9]
Enzyme Inhibition: Derivatives of pyrrolidine-3-carboxylic acid are well-documented as potent enzyme inhibitors.[3] The rigid scaffold allows for the precise positioning of functional groups to interact with active sites. For example, related structures have been investigated as inhibitors for enzymes involved in metabolic diseases and inflammation.[3][12]
Antimicrobial and Anticancer Applications: The 5-oxopyrrolidine core is a recurring motif in compounds exhibiting significant antimicrobial and anticancer activities.[11][14] Researchers have successfully synthesized series of 5-oxopyrrolidine derivatives demonstrating potent activity against multidrug-resistant bacteria and various cancer cell lines.[11][14] The introduction of different substituents on the core structure allows for the modulation of these activities.
Central Nervous System (CNS) and Receptor Antagonism: The pyrrolidine ring is a key component of many CNS-active agents.[2] Furthermore, pyrrolidine-3-carboxylic acid derivatives have been successfully developed as highly selective and orally active endothelin (ET) receptor antagonists, which are important in managing cardiovascular diseases.[15] The pyridine ring in the title compound is a common feature in molecules designed to interact with receptors in the CNS.[2]
Conclusion
5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid represents a molecule of significant interest for chemical and biological research. It is built upon the robust and versatile pyrrolidinone scaffold, which is prevalent in pharmacologically active agents. Its synthesis is achievable through established and scalable chemical methods. The combination of a pyrrolidinone core, a carboxylic acid functional group, and a pyridine moiety provides a rich platform for generating chemical libraries and exploring a wide range of therapeutic targets, from enzyme inhibition to receptor modulation. This guide provides the foundational knowledge for researchers and drug development professionals to recognize and harness the potential of this promising chemical entity.
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